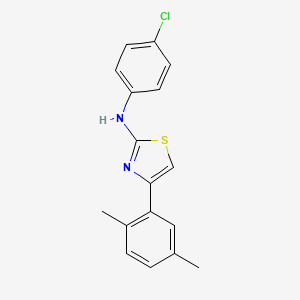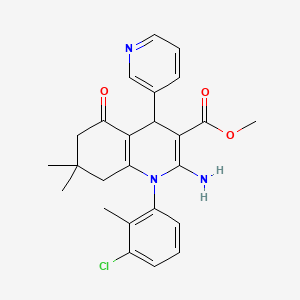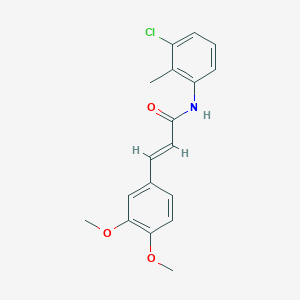
N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-chloroaniline with 2,5-dimethylbenzaldehyde in the presence of a thioamide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
N-(4-chlorophenyl)-1,3-thiazol-2-amine: Lacks the dimethylphenyl group, which may result in different chemical and biological properties.
4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine:
N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine: Substitution of chlorine with bromine can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H15ClN2S |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15ClN2S/c1-11-3-4-12(2)15(9-11)16-10-21-17(20-16)19-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,19,20) |
InChI Key |
ZZZOHKPGIQFBJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chloro-phenyl)-5-(4-methoxy-phenyl)-2-(3,4,4-trimethyl-2-thioxo-thiazolidin-5-yl)-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B11531083.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11531090.png)
![N,N'-[(4-butoxyphenyl)methanediyl]bis(2-phenylacetamide)](/img/structure/B11531091.png)
![2,4-dichloro-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11531093.png)
![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11531109.png)
![3-[(2-chlorophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11531135.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11531139.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11531152.png)

![Methyl 6-bromo-7-hydroxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B11531172.png)
![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11531173.png)


